

# An In-Depth Technical Guide to 3-Iodobiphenyl: Synthesis, Reactivity, and Applications

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## Compound of Interest

Compound Name: 3-IODOBIPHENYL

Cat. No.: B1663909

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## Introduction: The Strategic Importance of 3-Iodobiphenyl in Modern Organic Synthesis

In the landscape of fine chemical manufacturing and drug discovery, the strategic selection of building blocks is paramount. **3-Iodobiphenyl** (CAS No. 20442-79-9) emerges as a pivotal intermediate, valued not merely as a structural component but as a highly versatile and reactive scaffold for constructing complex molecular architectures. Its utility is primarily anchored in the unique reactivity of the carbon-iodine bond, which serves as a highly efficient "handle" for sophisticated chemical transformations. This guide provides an in-depth exploration of **3-iodobiphenyl**, from its fundamental properties to its critical role in advanced synthetic applications, offering field-proven insights for researchers and development professionals. This document is intended for research use only, not for human or veterinary use.<sup>[1]</sup>

## Core Identification and Physicochemical Profile

Precise identification is the bedrock of chemical synthesis. **3-Iodobiphenyl** is unambiguously identified by its CAS Registry Number.

Key Identifiers:

- CAS Number: 20442-79-9<sup>[2][3][4][5]</sup>
- IUPAC Name: 1,1'-Biphenyl, 3-iodo-<sup>[1][2]</sup>

- Synonyms: m-Iodobiphenyl, 3-Biphenyl iodide, 1-Iodo-3-phenylbenzene[3]
- EC Number: 243-826-9[3]
- Molecular Formula: C<sub>12</sub>H<sub>9</sub>I[2][3][6][7]

The physical and chemical properties of a reagent dictate its handling, storage, and behavior in reactions. The following table summarizes the key physicochemical data for **3-iodobiphenyl**.

Property	Value	Source(s)
Molecular Weight	280.10 g/mol	[3][4]
Exact Mass	279.9749 Da	[2]
Appearance	Liquid	[2]
Melting Point	26.5 °C	[3][4]
Boiling Point	149-152 °C @ 1 Torr; 114-115 °C @ 0.1 Torr	[3][4]
Purity	>97%	[2]
Solubility	Soluble in common organic solvents.	

## Synthesis Protocol: The Sandmeyer-Type Reaction of 3-Aminobiphenyl

A reliable and scalable synthesis of **3-iodobiphenyl** is achieved through a well-established Sandmeyer-type reaction, starting from the readily available 3-aminobiphenyl. The causality behind this choice lies in the efficiency of converting an amino group into a versatile iodo group via a diazonium salt intermediate.

### Experimental Workflow: From Amine to Iodide

The following protocol details the synthesis, emphasizing the critical control points that ensure a high-yield, high-purity outcome.

### Step 1: Diazotization of 3-Aminobiphenyl

- To a 10-liter reactor, add 775 ml of concentrated hydrochloric acid, followed by 775 ml of water and 775 g of ice.
- Suspend 125 g (0.740 mol) of 3-aminobiphenyl in the acidic solution.
- Maintain the reaction temperature below 0°C. This is critical to prevent the premature decomposition of the unstable diazonium salt.
- Slowly add, over 30 minutes, an aqueous solution of 56.3 g (0.816 mol) of sodium nitrite. The slow addition and rigorous temperature control are paramount for safety and yield.
- Continue stirring at this temperature for 50 minutes to ensure complete formation of the diazonium salt.

### Step 2: Iodination

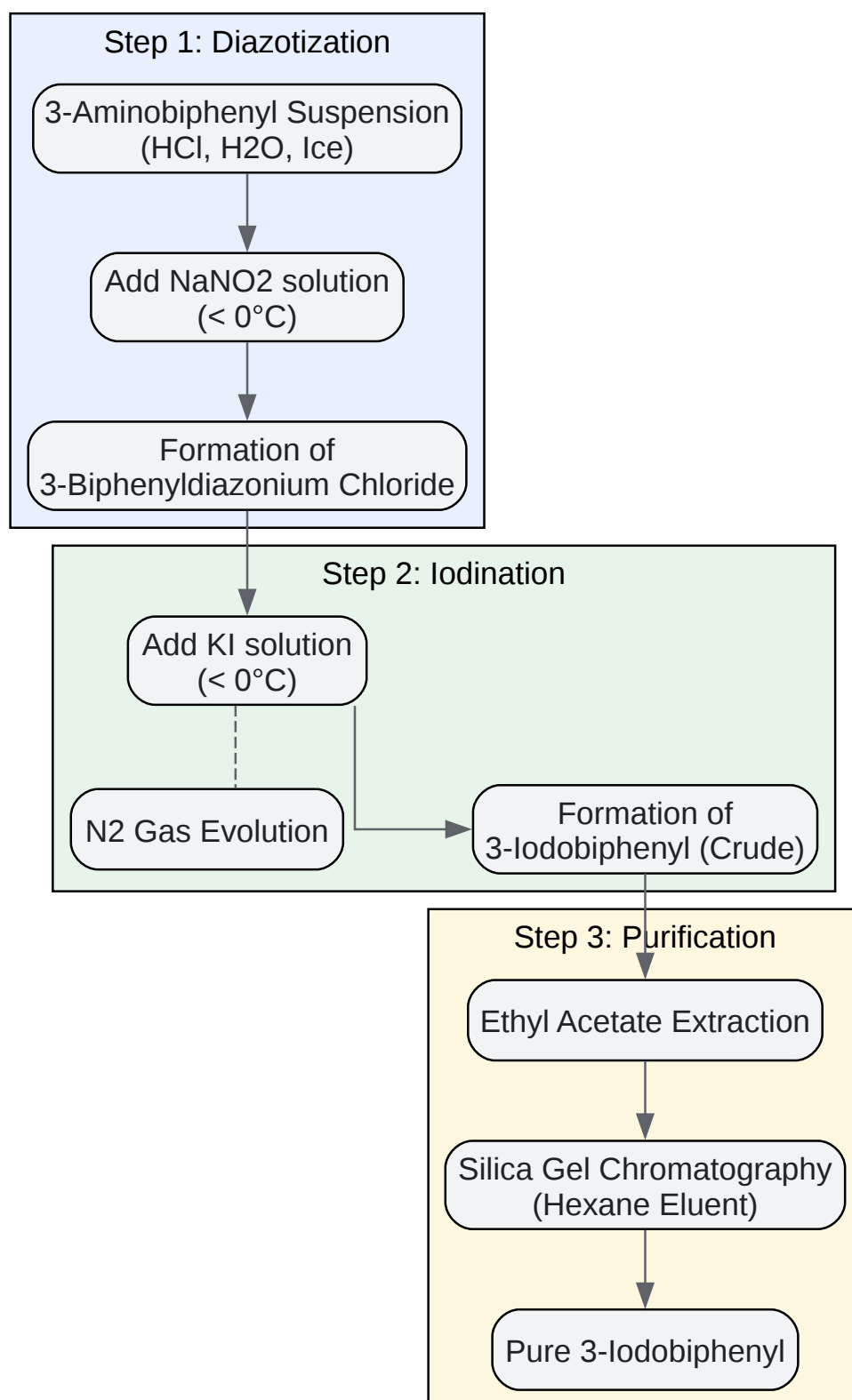
- While maintaining the temperature below 0°C, slowly add an aqueous solution of 185 g (1.12 mol) of potassium iodide over 1 hour. The iodide ion acts as the nucleophile, displacing the dinitrogen gas.
- After the addition is complete, continue stirring at <0°C for 1 hour.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

### Step 3: Workup and Purification

- Extract the reaction mixture with ethyl acetate.
- Wash the organic layer with water to remove inorganic salts.
- Dry the organic layer over magnesium sulfate.
- Remove the solvent by distillation to obtain the crude product.

- Purify the crude product by silica gel column chromatography using hexane as the eluent to yield pure **3-iodobiphenyl**. A yield of approximately 71.7% can be expected for a two-batch combination.<sup>[5]</sup>

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Iodobiphenyl**.

## Reactivity and Strategic Applications in Cross-Coupling Reactions

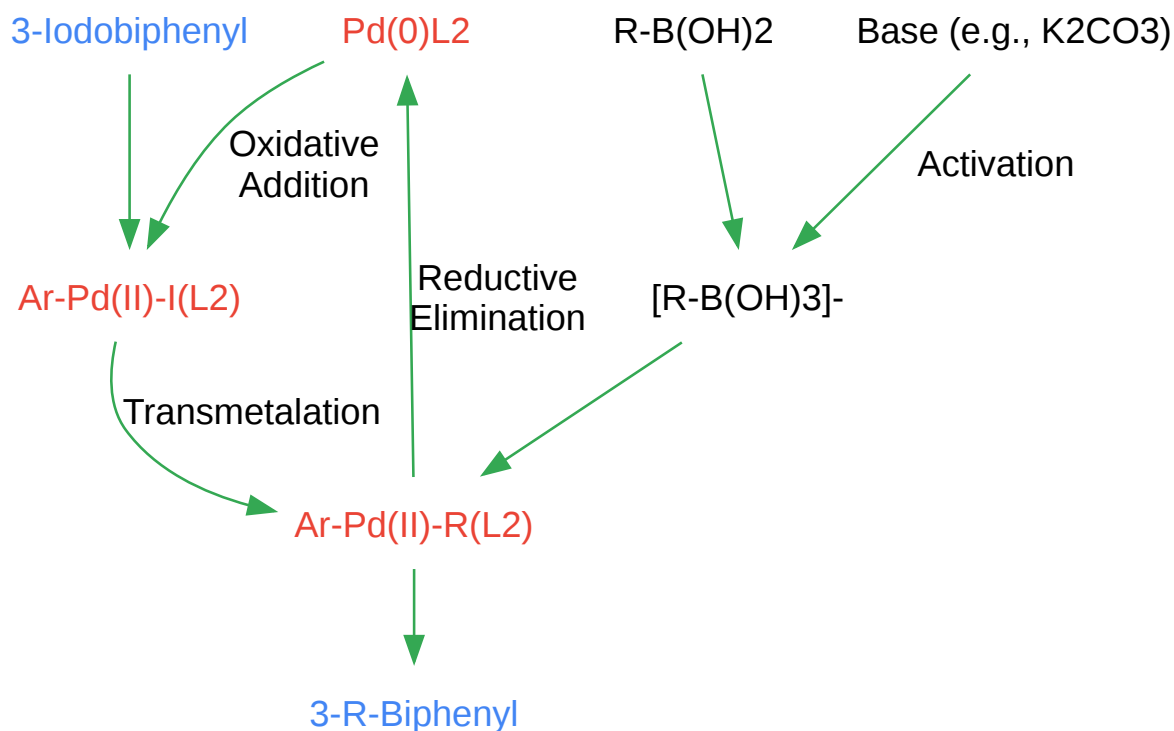
The iodine substituent makes **3-iodobiphenyl** a highly reactive substrate for palladium-catalyzed cross-coupling reactions.<sup>[2]</sup> This reactivity stems from the relatively weak carbon-iodine bond, which readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The C-I bond is significantly more reactive than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions and higher yields.

## The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a powerful method for forming carbon-carbon bonds.<sup>[8]</sup> **3-Iodobiphenyl** is an excellent substrate for coupling with various boronic acids or esters to create more complex, substituted biphenyls and poly-aromatic systems.

**Mechanism Insight:** The reaction is initiated by the oxidative addition of **3-iodobiphenyl** to a Pd(0) complex. A crucial step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex. This complex then undergoes transmetalation with the Pd(II) intermediate, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

## Catalytic Cycle of the Suzuki-Miyaura Reaction



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## The Heck Reaction: Alkenylation of the Biphenyl Core

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[6] Using **3-iodobiphenyl**, researchers can introduce vinyl groups onto the biphenyl scaffold, a common strategy in the synthesis of polymers and electronic materials.

Causality in Application:

- Materials Science: **3-iodobiphenyl** serves as a fundamental building block for creating extended  $\pi$ -conjugated systems. These systems are essential for developing organic semiconductors, OLED emitters, and electron-transport materials.[2] The ability to functionalize the biphenyl core via the iodo position allows for precise tuning of the electronic properties (e.g., HOMO-LUMO gap) of the final materials.[2]

- **Pharmaceutical Intermediates:** The biaryl motif is a common feature in many active pharmaceutical ingredients (APIs). Cross-coupling reactions with **3-iodobiphenyl** provide a direct and modular route to construct these complex molecular frameworks.<sup>[5]</sup>

## Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **3-iodobiphenyl** is crucial for laboratory safety.

### Personal Protective Equipment (PPE):

- **Eye Protection:** Wear tightly fitting safety goggles with side-shields.
- **Hand Protection:** Handle with chemical-impermeable gloves inspected prior to use.
- **Body Protection:** Wear appropriate protective clothing.

### Handling and Storage:

- **Ventilation:** Handle in a well-ventilated place, preferably a fume hood, to avoid inhalation of vapors.<sup>[1][9]</sup>
- **Storage Conditions:** Store the container tightly closed in a dry, cool, and well-ventilated place.<sup>[1][9]</sup> For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.<sup>[2]</sup> The compound should be protected from light.
- **Incompatibilities:** Keep away from strong oxidizing agents.

### First Aid Measures:

- **Inhalation:** Move the victim to fresh air. If breathing is difficult, administer oxygen.
- **Skin Contact:** Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
- **Eye Contact:** Rinse with pure water for at least 15 minutes and consult a doctor.



- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.<sup>[1]</sup>

## Conclusion

**3-Iodobiphenyl** is more than a simple organohalide; it is a strategic enabler of chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the high reactivity of its C-I bond in pivotal cross-coupling reactions make it an indispensable tool for scientists in drug development and materials science. A thorough understanding of its reactivity profile and handling requirements, as detailed in this guide, allows researchers to harness its full synthetic potential safely and effectively.

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## References

- 1. medkoo.com [medkoo.com]
- 2. Role of 3-Iodobiphenyl in Electronics & Specialty Chemicals [sararesearch.com]
- 3. nbinno.com [nbinno.com]
- 4. Specialty Chemicals for Material Science Applications | SARA Research & Development Centre [sararesearch.com]
- 5. nbinno.com [nbinno.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Iodobiphenyl: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1663909#3-iodobiphenyl-cas-number-and-properties\]](https://www.benchchem.com/product/b1663909#3-iodobiphenyl-cas-number-and-properties)

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